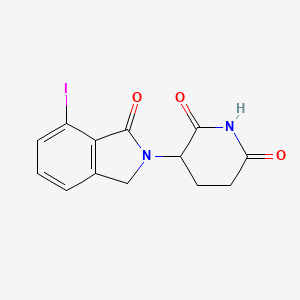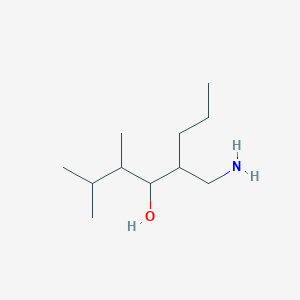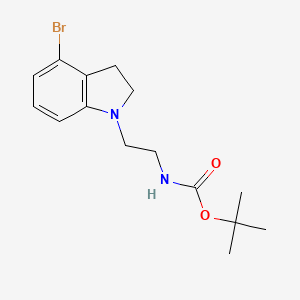
3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a compound with significant interest in the field of medicinal chemistry. It is a derivative of thalidomide and is known for its immunomodulatory and anticancer properties. This compound is particularly notable for its use in the treatment of multiple myeloma, a type of blood cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves a multi-step process. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as flash chromatography and hydrogenation using palladium hydroxide are employed to ensure the efficient synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: Used to convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide: for bromination.
Palladium hydroxide: for hydrogenation.
Dimethylformamide (DMF): as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the nitro precursor yields the final compound with high purity .
Aplicaciones Científicas De Investigación
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple myeloma and other cancers.
Industry: Employed in the synthesis of other pharmaceutical compounds
Mecanismo De Acción
The compound exerts its effects by modulating the activity of the ubiquitin E3 ligase cereblon. This modulation leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . By targeting these molecular pathways, the compound exhibits potent antitumor activity.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory effects.
Pomalidomide: Another derivative with enhanced anticancer properties.
Lenalidomide: A closely related compound with similar therapeutic applications
Uniqueness
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific molecular modifications, which enhance its potency and reduce side effects compared to its analogs. Its ability to selectively degrade transcription factors makes it a valuable tool in cancer therapy .
Propiedades
Fórmula molecular |
C13H11IN2O3 |
|---|---|
Peso molecular |
370.14 g/mol |
Nombre IUPAC |
3-(4-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11IN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
Clave InChI |
DFPFXSLGYCGFQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)

![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)

![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)
